N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide
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Overview
Description
N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a cyclohexane ring substituted with an ethyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylamine with 4-ethylcyclohexanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: Similar structure but lacks the cyclohexane ring and ethyl group.
4-acetylphenylamine: Contains the acetylphenyl group but lacks the carboxamide and cyclohexane ring.
4-ethylcyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the acetylphenyl group.
Uniqueness
N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H23NO2 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-ethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23NO2/c1-3-13-4-6-15(7-5-13)17(20)18-16-10-8-14(9-11-16)12(2)19/h8-11,13,15H,3-7H2,1-2H3,(H,18,20) |
InChI Key |
VLFXOOLCZWMBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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